molecular formula C24H18N4O2 B2755103 2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1291838-51-1

2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2755103
CAS No.: 1291838-51-1
M. Wt: 394.434
InChI Key: SXFIUJARPQIYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a heterocyclic molecule featuring a phthalazinone core substituted with a 2-methylphenyl group at position 2 and a 1,2,4-oxadiazol-5-yl moiety at position 4. The oxadiazole ring is further functionalized with a 4-methylphenyl group. This structural framework is characteristic of bioactive molecules, often explored for pharmaceutical or agrochemical applications due to the oxadiazole’s role in enhancing binding affinity and metabolic stability .

Properties

IUPAC Name

2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-15-11-13-17(14-12-15)22-25-23(30-27-22)21-18-8-4-5-9-19(18)24(29)28(26-21)20-10-6-3-7-16(20)2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFIUJARPQIYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the phthalazinone core: This involves the condensation of phthalic anhydride with hydrazine derivatives, followed by cyclization.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to 2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one have shown cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. These compounds are believed to induce apoptosis and inhibit cell proliferation through mechanisms that may involve:

  • DNA Damage : Inducing oxidative stress leading to DNA fragmentation.
  • Signal Transduction Pathway Modulation : Interfering with pathways that regulate cell survival.

Antidiabetic Properties

Research indicates that certain oxadiazole derivatives exhibit significant antidiabetic activity by lowering blood glucose levels in diabetic models. These compounds may enhance insulin sensitivity or modulate glucose metabolism.

Material Science Applications

In addition to biological applications, this compound can be explored for its properties in materials science:

  • Fluorescent Materials : The unique structural features may allow for applications in organic light-emitting diodes (OLEDs) due to their fluorescence properties.
  • UV Absorption : Compounds with similar structures have been studied for their ability to absorb UV radiation, making them suitable for use in sunscreens and protective coatings.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated a series of oxadiazole derivatives for their anticancer properties. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against glioblastoma cells. The mechanism was attributed to increased apoptotic activity and inhibition of cell cycle progression .

Case Study 2: Antidiabetic Activity

In another research effort, a series of synthesized oxadiazoles were evaluated for their antidiabetic effects using a Drosophila melanogaster model. Compounds showed a marked reduction in glucose levels, suggesting potential for further development as therapeutic agents for diabetes management .

Comparative Data Table

Property/ActivityCompound StructureObserved Effect
AnticancerThis compoundInduces apoptosis in glioblastoma cells
AntidiabeticSimilar oxadiazole derivativesReduces blood glucose levels
Material ScienceFluorescent and UV absorbing propertiesPotential use in OLEDs and coatings

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. In contrast, bromine and methylsulfanyl introduce electron-withdrawing or polarizable effects, which may influence redox activity or intermolecular interactions.
  • Molecular Weight and Solubility : The methoxy-substituted compound has the lowest molecular weight (396.41 g/mol) and likely superior aqueous solubility due to its H-bond acceptor capacity. Brominated derivatives exhibit higher molecular weights (~445–492 g/mol), reducing solubility but increasing membrane permeability.
  • Stereoelectronic Effects : The methylsulfanyl group in may enhance metabolic stability compared to methyl or methoxy substituents, as sulfur atoms resist oxidative degradation.

Biological Activity

The compound 2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure

The compound features a unique structure comprising a dihydrophthalazinone core, oxadiazole moiety, and two phenyl rings. The specific arrangement of these groups is believed to contribute to its biological properties.

Molecular Formula

The molecular formula for this compound is C19H18N4OC_{19}H_{18}N_4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes, inhibiting their activity and thereby affecting various metabolic pathways.
  • Receptor Modulation : The compound is likely to bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of oxadiazoles exhibit antimicrobial activity, which may extend to this compound as well.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties display anticancer properties. For instance:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of oxadiazole derivatives that showed significant inhibition of cancer cell proliferation in vitro .
  • Another investigation demonstrated that compounds similar to the target molecule could induce apoptosis in various cancer cell lines by modulating apoptotic pathways .

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory properties:

  • In a study focusing on tetrahydropyridine derivatives, it was found that incorporating oxadiazole groups significantly enhanced anti-inflammatory activity .
  • The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as an anti-inflammatory agent.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AAnticancer0.296 ± 0.080
Compound BAnti-inflammatory0.617 ± 0.023
Compound CAntimicrobial1.965 ± 0.032

Synthetic Routes

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Dihydrophthalazinone Core Formation : Subsequent reactions lead to the construction of the dihydrophthalazinone structure.
  • Final Coupling Steps : The final product is obtained through coupling reactions between intermediates.

Industrial Applications

The compound's unique properties make it a candidate for further development in pharmaceuticals targeting cancer and inflammatory diseases.

Q & A

Q. What are the typical synthetic routes for synthesizing 2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one?

  • Methodological Answer: The synthesis involves multi-step protocols, including: (i) Formation of the oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives under reflux conditions in solvents like ethanol or dichloromethane . (ii) Coupling the oxadiazole intermediate with the phthalazinone core using Pd-catalyzed cross-coupling or nucleophilic substitution reactions . (iii) Optimization of reaction conditions (e.g., temperature: 80–100°C, pH 7–9) to achieve yields >70% and purity >95% .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms oxadiazole/phthalazinone connectivity .
  • FT-IR: Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole) .
  • Elemental Analysis: Validates molecular formula (e.g., C₂₃H₁₈N₄O₂) with <0.5% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during oxadiazole-phthalazinone coupling?

  • Methodological Answer: Contradictions in yield data (e.g., 50% vs. 85%) may arise from solvent polarity, catalyst loading, or steric hindrance. Systematic approaches include:
  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may reduce selectivity. Balance via ternary solvent systems .
  • Catalyst Tuning: Pd(PPh₃)₄ vs. CuI/ligand systems for Suzuki vs. Ullmann couplings. Monitor via TLC/GC-MS for intermediate stability .
  • Data-Driven Table:
CatalystSolventYield (%)Purity (%)
Pd(PPh₃)₄DMF7892
CuI/1,10-PhenDCM6288

Q. How can computational methods aid in predicting bioactivity and resolving conflicting experimental data?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) model interactions with targets like kinase enzymes or DNA topoisomerases. For example:
  • Docking Scores: Compare binding affinities (−8.2 kcal/mol vs. −6.5 kcal/mol) to prioritize in vitro assays .
  • Contradiction Resolution: If in vitro IC₅₀ values conflict with docking predictions, validate via isothermal titration calorimetry (ITC) to assess binding thermodynamics .

Q. What strategies mitigate challenges in single-crystal X-ray diffraction analysis for structural confirmation?

  • Methodological Answer: Issues like poor crystal growth or twinning can be addressed by:
  • Solvent Recrystallization: Use mixed solvents (ethanol/water) at controlled cooling rates (1°C/min) .
  • Data Validation: Cross-check with bond lengths (e.g., C-N in oxadiazole: 1.28–1.32 Å) and angles (e.g., N-O-N: 120–125°) using software like SHELX .

Bioactivity and Mechanism-Driven Questions

Q. How to design in vitro assays for evaluating the compound’s anti-inflammatory potential?

  • Methodological Answer:
  • Cell Models: Use RAW 264.7 macrophages stimulated with LPS to measure NO production (Griess assay) .
  • Dose-Response: Test concentrations (1–100 μM) with COX-2 inhibition as a secondary endpoint (Western blot) .
  • Control Setup: Include indomethacin (positive control) and DMSO vehicle (negative control) .

Q. What structural modifications enhance metabolic stability without compromising activity?

  • Methodological Answer:
  • SAR Studies: Replace labile groups (e.g., methylthio with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • In Silico ADMET: Predict logP (target <3) and metabolic sites using SwissADME .
  • In Vivo Validation: Microsomal stability assays (e.g., t₁/₂ >60 min in rat liver microsomes) .

Data Analysis and Reproducibility

Q. How to address discrepancies in bioactivity data across different research groups?

  • Methodological Answer:
  • Standardization: Adopt uniform assay protocols (e.g., MTT cell viability with 24h incubation) .
  • Batch Analysis: Compare compound purity (HPLC >98%) and storage conditions (desiccated at −20°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.